molecular formula C17H15N3O2S B2515065 2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No.: B2515065
M. Wt: 325.4 g/mol
InChI Key: ALHMHPNOEONPMW-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound ROCK1-IN-1, also known as 2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, is the Rho-associated kinases ROCK1 . ROCK1 is a serine/threonine kinase that is a downstream target of the small GTPases RhoA, RhoB, and RhoC .

Mode of Action

ROCK1-IN-1 interacts with its target, ROCK1, by altering the conformation of the protein, disrupting translocation to the plasma membrane, preventing ATP-dependent phosphorylation, and blocking RhoA binding to ROCK1 . This interaction results in the inhibition of the ROCK pathway .

Biochemical Pathways

The action of ROCK1-IN-1 affects several biochemical pathways. ROCK1 is involved in diverse cellular activities including actin cytoskeleton organization, cell adhesion and motility, proliferation and apoptosis, remodeling of the extracellular matrix and smooth muscle cell contraction . By inhibiting ROCK1, ROCK1-IN-1 can impact these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of ROCK1-IN-1’s action include the regulation of smooth muscle cell contraction, cell migration, and maintenance of cell viability and morphology, in part by regulating stress fibers and focal adhesions . Inhibition of ROCK1 by ROCK1-IN-1 can also lead to changes in energy expenditure, glucose uptake, and lipid metabolism via inhibition of AMPK2α and modulation of insulin signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ROCK1-IN-1. For instance, the subcellular localization and activation of ROCK1 can affect the impact of ROCK1-IN-1 . Additionally, other environmental factors such as the presence of other signaling molecules and the physiological state of the cell can also influence the action of ROCK1-IN-1 .

Biochemical Analysis

Biochemical Properties

ROCK1-IN-1 plays a crucial role in biochemical reactions by inhibiting the activity of ROCK1. This inhibition affects several downstream signaling pathways. ROCK1-IN-1 interacts with various enzymes and proteins, including PTEN (phosphatase and tensin homolog), which is a critical regulator of cell migration and adhesion. The interaction between ROCK1-IN-1 and PTEN leads to the phosphorylation and stabilization of PTEN, thereby modulating its activity. Additionally, ROCK1-IN-1 affects the phosphorylation of myosin light chain and LIM kinase, which are essential for cytoskeletal dynamics .

Cellular Effects

ROCK1-IN-1 has profound effects on various cell types and cellular processes. In macrophages and neutrophils, ROCK1-IN-1 inhibits cell migration and adhesion by modulating the activity of PTEN and other downstream targets such as PIP3, AKT, GSK-3β, and cyclin D1. This inhibition results in reduced recruitment of inflammatory cells to sites of infection or injury. Furthermore, ROCK1-IN-1 influences cell signaling pathways, gene expression, and cellular metabolism by altering the phosphorylation status of key signaling molecules .

Molecular Mechanism

The molecular mechanism of ROCK1-IN-1 involves its binding to the active site of ROCK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, including myosin light chain and LIM kinase, which are crucial for actin cytoskeleton organization. Additionally, ROCK1-IN-1 stabilizes PTEN by promoting its phosphorylation, which in turn regulates the activity of downstream signaling molecules such as PIP3 and AKT. These molecular interactions result in altered cell migration, adhesion, and other cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ROCK1-IN-1 have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that ROCK1-IN-1 can have sustained effects on cellular function, including prolonged inhibition of cell migration and adhesion. The stability and degradation of ROCK1-IN-1 can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of ROCK1-IN-1 vary with different dosages in animal models. At lower doses, ROCK1-IN-1 effectively inhibits ROCK1 activity without causing significant toxicity. At higher doses, ROCK1-IN-1 can exhibit toxic effects, including impaired cell viability and adverse effects on organ function. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of ROCK1 activity without causing toxicity .

Metabolic Pathways

ROCK1-IN-1 is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors that regulate cell migration and adhesion. The compound affects the activity of PTEN, PIP3, AKT, and other signaling molecules, thereby influencing metabolic flux and metabolite levels. ROCK1-IN-1 also modulates the phosphorylation of myosin light chain and LIM kinase, which are essential for cytoskeletal dynamics and cellular metabolism .

Transport and Distribution

Within cells and tissues, ROCK1-IN-1 is transported and distributed through interactions with specific transporters and binding proteins. The compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its inhibitory effects on ROCK1. The distribution of ROCK1-IN-1 can affect its localization and accumulation, thereby influencing its activity and function .

Subcellular Localization

ROCK1-IN-1 exhibits specific subcellular localization, which is essential for its activity and function. The compound can localize to the cytoplasm, where it interacts with ROCK1 and other signaling molecules. Additionally, ROCK1-IN-1 may undergo post-translational modifications that direct it to specific compartments or organelles, thereby modulating its activity and function. The subcellular localization of ROCK1-IN-1 is crucial for its role in regulating cell migration, adhesion, and other cellular processes .

Biological Activity

2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, also known by its synonyms WAY-624704 and ROCK1-IN-1, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C17H15N3O2S and a molecular weight of 325.38 g/mol, is characterized by its thiazole and pyridine moieties, which are known for their diverse pharmacological effects.

Structure and Properties

The compound features a methoxyphenyl group attached to an acetamide linkage, which is further connected to a pyridinyl-thiazole structure. This unique configuration is believed to contribute to its biological efficacy.

PropertyValue
Molecular FormulaC17H15N3O2S
Molecular Weight325.38 g/mol
CAS Number692869-38-8
SynonymsWAY-624704, ROCK1-IN-1

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown potent cytotoxic activity against various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that the thiazole ring is essential for this activity, with specific substitutions enhancing potency. In one study, related thiazole compounds demonstrated IC50 values less than that of doxorubicin against Jurkat and A-431 cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 31.25 µg/mL against Staphylococcus aureus, suggesting strong antibacterial activity .

The biological mechanisms underlying the activity of this compound may involve interaction with specific cellular targets. For example, some thiazole derivatives have been identified as covalent inhibitors that induce ferroptosis in cancer cells through selective targeting of GPX4 protein . This mechanism highlights the importance of electrophilic warheads in the design of effective anticancer agents.

Case Studies

  • Antitumor Efficacy : A study on a series of thiazole compounds found that those with a methoxy group on the phenyl ring exhibited enhanced cytotoxicity against multiple cancer cell lines. The presence of electron-donating groups was correlated with increased activity .
  • Antimicrobial Evaluation : In another investigation, various thiazole derivatives were synthesized and tested against pathogenic bacteria. The results showed that certain derivatives had MIC values comparable to standard antibiotics like ampicillin, indicating their potential as new antimicrobial agents .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-22-14-4-2-12(3-5-14)10-16(21)20-17-19-15(11-23-17)13-6-8-18-9-7-13/h2-9,11H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHMHPNOEONPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.